Meta‑Positioned Hydroxy Group Confers a Hydrogen‑Bond Donor Capacity Absent in Closest Commercial Analogs
Among the commercially available N‑[3‑(1,3‑benzothiazol‑2‑yl)‑4‑hydroxyphenyl]‑benzamide chemotypes, the 4‑hydroxy substitution on the central phenyl ring provides a hydrogen‑bond donor (HBD) that is absent in analogs where this position is unsubstituted (e.g., N‑[3‑(1,3‑benzothiazol‑2‑yl)phenyl]benzamide) or blocked with a methoxy group. PubChem computed descriptors list the compound with 2 HBDs, one of which is the phenolic –OH, whereas the des‑hydroxy analog (Hit2Lead catalog entry) possesses only 1 HBD [1].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 2 HBD (phenolic OH + amide NH) |
| Comparator Or Baseline | N‑[3‑(1,3‑benzothiazol‑2‑yl)phenyl]benzamide: 1 HBD |
| Quantified Difference | +1 HBD; difference in topological polar surface area: target = 109 Ų vs. comparator ≈ 79 Ų (estimated from substructure) |
| Conditions | Computed physicochemical property comparison (PubChem 2021.05.07 release) |
Why This Matters
The additional HBD can form a critical hydrogen bond in target binding sites, and its presence or absence is a binary filter that determines whether a compound engages targets such as AChE or NQO2 with pre‑requisite polar contacts.
- [1] PubChem Compound Summary for CID 135500629, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide. National Center for Biotechnology Information. View Source
